3-Fluoroquinolin-8-OL

説明

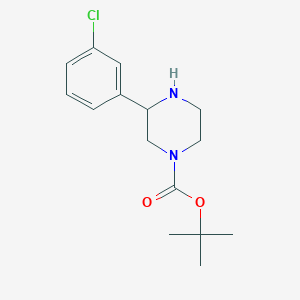

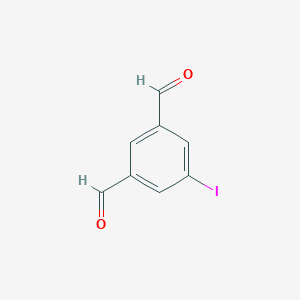

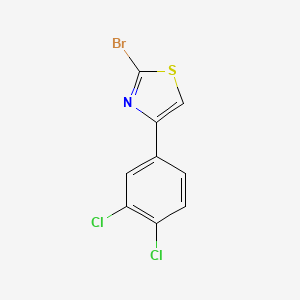

3-Fluoroquinolin-8-OL is a quinoline derivative . It has a molecular weight of 163.15 and its linear formula is C9H6FNO .

Synthesis Analysis

Fluoroquinolones, including 3-Fluoroquinolin-8-OL, are synthesized through various approaches. These include structural modifications by incorporating substituents into 1–8 positions or by means of annelation . New synthetic approaches have also been developed to introduce a fluorine-containing cyclopropyl fragment with a certain stereo-configuration at N-1 of fluoroquinolones .

Molecular Structure Analysis

The molecular structure of 3-Fluoroquinolin-8-OL is represented by the linear formula C9H6FNO . More detailed structural analysis may require advanced spectroscopic techniques.

Physical And Chemical Properties Analysis

3-Fluoroquinolin-8-OL is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility may require laboratory analysis for accurate determination.

科学的研究の応用

Cross-Hybridization in Oligoamides

- Subtopic: Hybridization and Structural Control

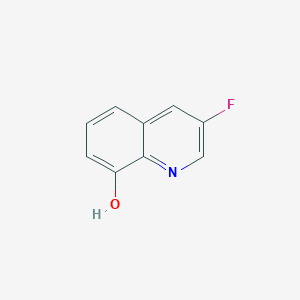

- Details: Research has shown that oligoamides of chloro- and fluoro-substituted quinoline, including 8-fluoroquinoline analogues, can form double helical dimers both in solution and solid state. They also demonstrate cross-hybridization abilities. This property allows for controlled manipulation of the helices' handedness using chiral residues, suggesting potential applications in molecular engineering and design (Gan et al., 2010).

- Subtopic: Fluorescence-Based Detection

- Details: 8-Hydroxyquinoline, closely related to 3-Fluoroquinolin-8-OL, has been successfully used as a fluorescent indicator for detecting corrosion. It exhibits a fluorescence turn-on mechanism upon chelating with iron ions produced during anodic reactions. This indicates potential applications in monitoring and early detection of corrosion in various materials (Roshan et al., 2018).

- Subtopic: Enhanced Fluorescence Properties

- Details: Studies on fluorophenyl substituted 8-hydroxyquinoline derivatives have shown strong fluorescence emissions. These derivatives exhibit enhanced quantum yields compared to their parent compounds, suggesting their use in fields requiring fluorescent materials, such as in sensors or organic light-emitting diodes (Suliman et al., 2014).

- Subtopic: Medical Imaging Applications

- Details: Research involving [18F]2-fluoroquinolin-8-ol, a related compound, demonstrates its application in PET-CT imaging for Alzheimer's disease. The synthesis of this compound and its effectiveness in imaging models of Alzheimer's suggest potential for development in diagnostic imaging (Vasdev et al., 2012).

作用機序

Target of Action

It is known that fluoroquinolones, a family of compounds to which 3-fluoroquinolin-8-ol belongs, primarily target bacterial dna-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial activity .

Mode of Action

Fluoroquinolones generally work by inhibiting bacterial dna-gyrase, thereby preventing bacterial dna replication . This results in the death of the bacterial cells and a reduction in the infection .

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .

Pharmacokinetics

Fluoroquinolones, in general, are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations .

Result of Action

The inhibition of bacterial dna-gyrase by fluoroquinolones leads to the prevention of bacterial dna replication, resulting in the death of the bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinolin-8-OL. For instance, the presence of fluoroquinolones in various environmental compartments due to poor metabolism and recalcitrance has led to worldwide environmental pollution . This pollution can potentially influence the action and efficacy of these compounds.

Safety and Hazards

Safety data sheets suggest that exposure to 3-Fluoroquinolin-8-OL should be minimized. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental exposure, appropriate safety measures such as washing with soap and water, moving to fresh air, or seeking medical attention should be taken .

特性

IUPAC Name |

3-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUUMHSIYTYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857280 | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinolin-8-OL | |

CAS RN |

142363-59-5 | |

| Record name | 3-Fluoro-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)

![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)

![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)